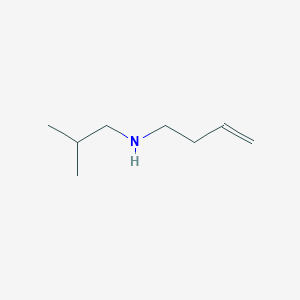
N-(2-(4-acétamidobenzamido)éthyl)-2,4-diméthoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an acetamidobenzamido group and a dimethoxybenzamide moiety.
Applications De Recherche Scientifique
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide typically involves multiple steps. One common method includes the reaction of tert-butyl (2-(4-acetamidobenzamido)phenyl) carbamate with trifluoroacetic acid in dichloromethane at 0-23°C for 2 hours. This is followed by the addition of sodium hydrogencarbonate in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as the laboratory methods but scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydrogencarbonate. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Mécanisme D'action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of metalloenzymes by binding to the active sites of these enzymes and preventing their normal function . This interaction can lead to various biological effects, depending on the specific enzyme and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide include:
- N-(2-(4-acetamidobenzamido)ethyl)furan-2-carboxamide
- N-(2-(4-acetamidobenzamido)ethyl)-6-morpholinopyridazine-3-carboxamide
Uniqueness
What sets N-(2-(4-acetamidobenzamido)ethyl)-2,4-dimethoxybenzamide apart from these similar compounds is its specific structure, which includes the dimethoxybenzamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)23-15-6-4-14(5-7-15)19(25)21-10-11-22-20(26)17-9-8-16(27-2)12-18(17)28-3/h4-9,12H,10-11H2,1-3H3,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXBTILSQDHIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)



![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)
![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)






